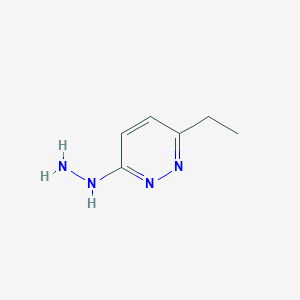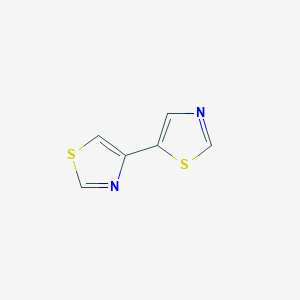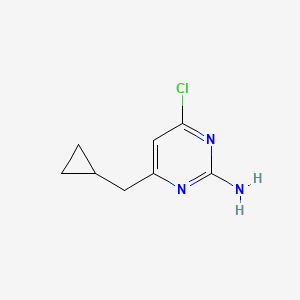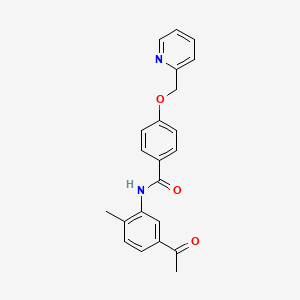
3-Chloro-7-(4-methylpyridin-3-yl)-1,2-benzoxazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Chloro-7-(4-methylpyridin-3-yl)-1,2-benzoxazole is a heterocyclic compound that contains both benzoxazole and pyridine moieties
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-7-(4-methylpyridin-3-yl)-1,2-benzoxazole typically involves the cyclization of appropriate precursors. One common method involves the reaction of 3-chloro-2-aminophenol with 4-methyl-3-pyridinecarboxylic acid under acidic conditions to form the benzoxazole ring. The reaction is usually carried out in the presence of a dehydrating agent such as polyphosphoric acid or phosphorus oxychloride .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and advanced purification techniques can further improve the efficiency of the industrial process .
化学反応の分析
Types of Reactions
3-Chloro-7-(4-methylpyridin-3-yl)-1,2-benzoxazole can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to form corresponding oxides or hydroxylated derivatives.
Reduction Reactions: Reduction can lead to the formation of amine derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar solvents.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
Substitution: Formation of 3-azido-7-(4-methylpyridin-3-yl)-1,2-benzoxazole.
Oxidation: Formation of this compound-5-oxide.
Reduction: Formation of 3-amino-7-(4-methylpyridin-3-yl)-1,2-benzoxazole.
科学的研究の応用
3-Chloro-7-(4-methylpyridin-3-yl)-1,2-benzoxazole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
作用機序
The mechanism of action of 3-Chloro-7-(4-methylpyridin-3-yl)-1,2-benzoxazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s structure allows it to fit into the active sites of these targets, leading to inhibition or activation of specific pathways .
類似化合物との比較
Similar Compounds
- 3-Chloro-7-(4-methylpyridin-3-yl)-1,2-benzisoxazole
- 3-Chloro-7-(4-methylpyridin-3-yl)-1,2-benzothiazole
- 3-Chloro-7-(4-methylpyridin-3-yl)-1,2-benzimidazole
Uniqueness
3-Chloro-7-(4-methylpyridin-3-yl)-1,2-benzoxazole is unique due to the presence of both benzoxazole and pyridine moieties, which confer specific electronic and steric properties. These properties can enhance its binding affinity to biological targets and its reactivity in chemical transformations .
特性
分子式 |
C13H9ClN2O |
|---|---|
分子量 |
244.67 g/mol |
IUPAC名 |
3-chloro-7-(4-methylpyridin-3-yl)-1,2-benzoxazole |
InChI |
InChI=1S/C13H9ClN2O/c1-8-5-6-15-7-11(8)9-3-2-4-10-12(9)17-16-13(10)14/h2-7H,1H3 |
InChIキー |
BKLBNJQGHVEDNL-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=NC=C1)C2=CC=CC3=C2ON=C3Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


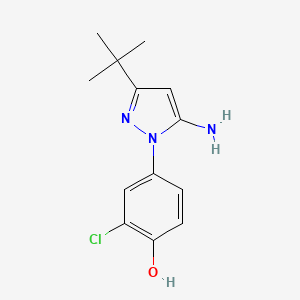


![4-[3-(Hydroxymethyl)-4-oxopyridazin-1-yl]benzonitrile](/img/structure/B13884756.png)

